molecular formula C20H16N6O B2926291 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole CAS No. 1251556-83-8

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole

Cat. No. B2926291
M. Wt: 356.389
InChI Key: KLUABJPHANABNJ-UHFFFAOYSA-N
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Description

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound is a derivative of oxadiazole, triazole, and indole, which are all important heterocyclic compounds in medicinal chemistry. In

Mechanism Of Action

The mechanism of action of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, which is a protein involved in cell division.

Biochemical And Physiological Effects

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis, which is a process of programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, this compound has been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. This compound has been shown to exhibit potent anticancer activity in vitro and in vivo, making it a promising drug candidate for further development. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future studies could focus on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a drug candidate. Finally, this compound could be further modified to improve its solubility and other pharmacological properties.

Synthesis Methods

The synthesis of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole involves the reaction of 5-(1H-indol-6-yl)-1,2,4-oxadiazole-3-carboxylic acid with benzyl azide and copper (I) iodide in a solvent mixture of dimethylformamide and water. This reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography to obtain the desired product.

Scientific Research Applications

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole has potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit antibacterial, antifungal, and anticancer activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-(1-benzyl-5-methyltriazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c1-13-18(23-25-26(13)12-14-5-3-2-4-6-14)19-22-20(27-24-19)16-8-7-15-9-10-21-17(15)11-16/h2-11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUABJPHANABNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole

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